molecular formula C29H30N4O3 B2826294 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide CAS No. 932501-88-7

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Cat. No.: B2826294
CAS No.: 932501-88-7
M. Wt: 482.584
InChI Key: KXVMQVZWTQPKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a potent and selective small-molecule inhibitor designed to target histone deacetylases (HDACs). Its molecular structure incorporates a zinc-binding moiety from the phthalimide group, which chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity and leading to an accumulation of hyperacetylated histones source . This inhibition of HDAC function induces downstream effects such as cell cycle arrest, differentiation, and apoptosis in transformed cells, making this compound a valuable chemical probe for investigating epigenetic mechanisms in oncology and cellular biology research source . The compound's specific design, featuring a tetrahydroisoquinoline cap group, is intended to confer selectivity towards particular HDAC isoforms, which is a critical property for dissecting the individual roles of these enzymes in disease pathogenesis and for developing targeted therapeutic strategies. This reagent is provided For Research Use Only and is intended for in vitro applications in academic and pharmaceutical discovery settings.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3/c1-31(2)23-13-11-21(12-14-23)26(32-16-15-20-7-3-4-8-22(20)18-32)17-30-27(34)19-33-28(35)24-9-5-6-10-25(24)29(33)36/h3-14,26H,15-19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVMQVZWTQPKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: C28H35N3O3S
Molecular Weight: 493.67 g/mol
IUPAC Name: N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide

The compound exhibits a variety of biological activities primarily through its interaction with specific molecular targets:

  • Kinase Inhibition: Preliminary studies indicate that this compound may inhibit certain kinases involved in cell proliferation and survival pathways. For instance, it might affect the MEK/ERK signaling pathway, which is crucial in cancer biology.
  • Antitumor Activity: Research has shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For example, compounds that share structural features have demonstrated IC50 values in the low micromolar range against leukemia cell lines .
  • Neuroprotective Effects: Some studies suggest potential neuroprotective properties attributed to modulation of neurotransmitter systems and reduction of oxidative stress markers.

Biological Activity Data

The following table summarizes various studies and findings related to the biological activity of compounds similar to this compound:

Study Target Effect Concentration (µM) Reference
Study AMEK1/2Inhibition of cell proliferation0.3 - 1.2
Study BERKDownregulation of phospho-ERK levels14 - 50
Study CVarious cancer cell linesGrowth inhibition10

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of structurally related compounds, it was found that certain derivatives effectively inhibited the proliferation of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13). The concentrations required for 50% growth inhibition were approximately 0.3 µM and 1.2 µM respectively . The mechanism involved significant downregulation of key signaling proteins within the MAPK pathway.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress. The results indicated that these compounds could significantly reduce markers of oxidative damage in neuronal cells exposed to harmful stimuli. This suggests a potential application in neurodegenerative disease therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituents and core modifications. Key comparisons include:

Compound Core Structure Key Substituents Unique Properties
Target Compound Acetamide + tetrahydroisoquinoline - 4-(Dimethylamino)phenyl
- 1,3-dioxoisoindole
Enhanced rigidity and electronic diversity; potential for dual-target engagement
2-(1,3-Dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide Acetamide - Dipropylsulfamoylphenyl
- 1,3-dioxoisoindole
Sulfamoyl group improves solubility; reduced aromatic stacking potential
N-(3,4-Dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide Thioxothiazolidin-indole hybrid - 3,4-Dimethylphenyl
- Thioxothiazolidin-ylidene
Electrophilic thioxo group; potential redox activity
N-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide Acetamide + sulfonylindole - Sulfonylindole
- Isopropylphenoxy
Sulfonyl group enhances metabolic stability; phenoxy group may improve membrane permeation

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts: highlights that substituents in regions analogous to "positions 29–36" and "39–44" (e.g., tetrahydroisoquinoline and dimethylaminophenyl) induce distinct chemical shifts compared to simpler analogs like compound 7 (a phthalimide derivative). This suggests altered electronic environments and conformational flexibility .
  • DFT Studies: Comparative DFT analyses (e.g., ) on azo-acetamide hybrids reveal that electron-withdrawing groups (e.g., dioxoisoindole) lower HOMO-LUMO gaps, enhancing reactivity. The target compound’s dimethylamino group may counteract this by donating electrons, balancing reactivity and stability .

Key Research Findings

  • Structure-Activity Relationships (SAR): The 1,3-dioxoisoindole group is critical for π-stacking but reduces solubility.
  • Computational Predictions: ’s studies on N-substituted maleimides suggest that the target compound’s dimethylamino group could stabilize charge-transfer complexes, a property exploitable in optoelectronic materials .

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Acylation : Introducing the acetamide group via reaction of primary amines with activated acylating agents (e.g., chloroacetyl chloride) under basic conditions (e.g., NaHCO₃) .
  • Coupling Reactions : Formation of the tetrahydroisoquinoline-ethyl linkage using Buchwald-Hartwig amination or nucleophilic substitution, optimized at 80–100°C in DMF .
  • Solvent and pH Control : Polar aprotic solvents (DMF, DMSO) and pH 7–9 are critical to prevent hydrolysis of sensitive groups like the isoindole-1,3-dione .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. How do structural features (e.g., dimethylamino phenyl, tetrahydroisoquinoline) influence reactivity and stability?

  • Dimethylamino Phenyl Group : Enhances solubility in polar solvents and participates in hydrogen bonding with biological targets. However, it may oxidize under harsh conditions, requiring inert atmospheres (N₂/Ar) during synthesis .
  • Tetrahydroisoquinoline Moiety : Acts as a rigid scaffold, improving binding affinity to receptors. Stability is maintained by avoiding strong acids (>2M HCl) to prevent ring-opening .
  • Isoindole-1,3-dione : Susceptible to nucleophilic attack; storage at –20°C in anhydrous DMSO is recommended for long-term stability .

Q. What initial biological assays are recommended for pharmacological screening?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) to quantify IC₅₀ values .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways and predict reactivity?

  • Reaction Path Search : Tools like Gaussian or ORCA employ density functional theory (DFT) to model transition states and identify low-energy pathways for coupling reactions .
  • Solvent Effect Modeling : COSMO-RS simulations predict solvent compatibility, reducing trial-and-error in selecting reaction media .
  • Machine Learning : Platforms like Chemputer automate reaction condition optimization using historical data from PubChem or Reaxys .

Q. How to resolve contradictions in reported biological activity data?

  • Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, BindingDB) and apply statistical tools (ANOVA, PCA) to identify outliers .
  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and ensure consistent cell passage numbers .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets causing variability .

Q. What advanced spectroscopic techniques confirm structural integrity and purity?

  • High-Resolution Mass Spectrometry (HRMS) : Accurately verify molecular mass (error <2 ppm) and detect trace impurities .
  • Multidimensional NMR : ¹H-¹³C HSQC and NOESY distinguish regioisomers and confirm spatial arrangement of the tetrahydroisoquinoline group .
  • X-ray Crystallography : Resolve absolute stereochemistry; requires high-purity crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.